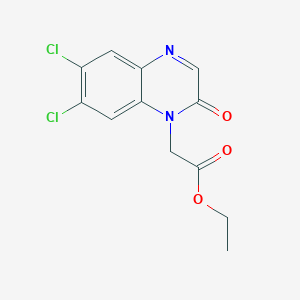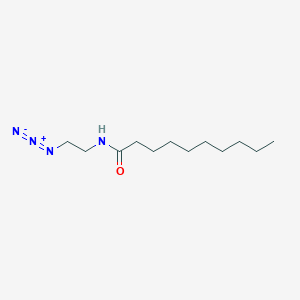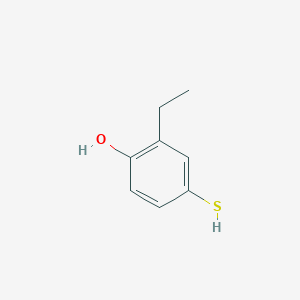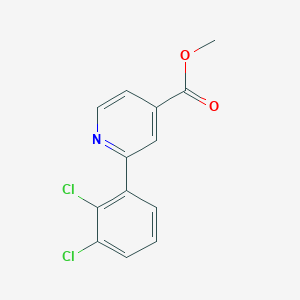
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a butynyl group attached to the dioxolane ring, making it a subject of interest in various chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with but-3-yn-1-ol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the butynyl group to a single bond, forming a butyl derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Butyl derivatives
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The butynyl group can participate in various chemical reactions, while the dioxolane ring provides stability and rigidity to the molecule. These interactions can affect biochemical pathways and molecular targets, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-dioxolane: Similar in structure but lacks the butynyl group, making it less reactive in certain chemical reactions.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a butynyl group, leading to different reactivity and applications.
1,3-Dioxolane-2-methanol, 2,4-dimethyl-: Another dioxolane derivative with different substituents, affecting its chemical properties and uses.
Uniqueness
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane is unique due to its butynyl group, which imparts distinct reactivity and potential for diverse applications in synthesis, research, and industry. This structural feature sets it apart from other dioxolane derivatives .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-but-3-ynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-8-7-10-9(2,3)11-8/h1,8H,5-7H2,2-3H3 |
Clave InChI |
IPIQICVKCCOZHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CCC#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N-[(S)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8365922.png)
![5,8-Dichloroimidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8365924.png)
![7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8365931.png)
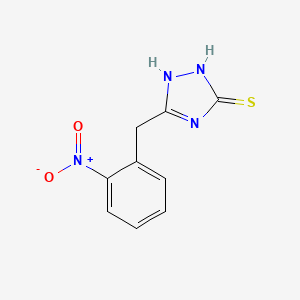

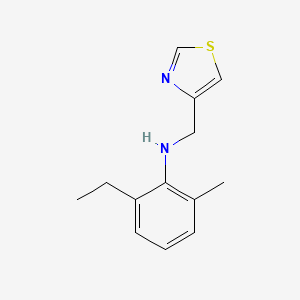

![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]isonicotinamide](/img/structure/B8365969.png)
![5-(4-Chloro-thiophen-2-yl)-1-methyl-1H-[1,2,4]triazole](/img/structure/B8365971.png)
